
(R)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a trifluoroethanamine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 5-chloropyridine with a trifluoroethanamine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the chloropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the trifluoroethanamine group into the chloropyridine ring, resulting in a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or amine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its trifluoroethanamine group is particularly useful in labeling and tracking biological molecules.
Medicine
In medicine, ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for use in formulations requiring specific chemical functionalities.
Mécanisme D'action
The mechanism of action of ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(5-Chloropyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole
- ®-2-amino-2-(5-chloropyridin-2-yl)ethanol
- ®-2-(5-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Uniqueness
Compared to similar compounds, ®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoroethanamine group, which imparts distinct chemical properties such as increased electronegativity and stability. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and stability.
Propriétés
Formule moléculaire |
C7H6ClF3N2 |
|---|---|
Poids moléculaire |
210.58 g/mol |
Nom IUPAC |
(1R)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-4-1-2-5(13-3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
Clé InChI |
DCMCVCGNRXHOPA-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=NC=C1Cl)[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CC(=NC=C1Cl)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


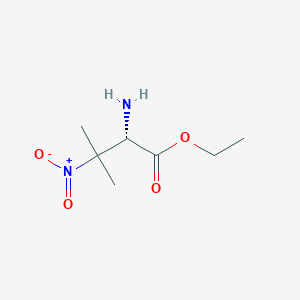
![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)
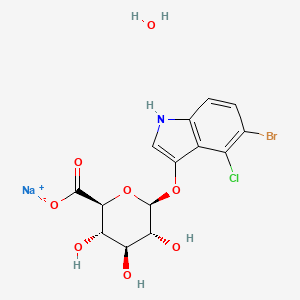
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)
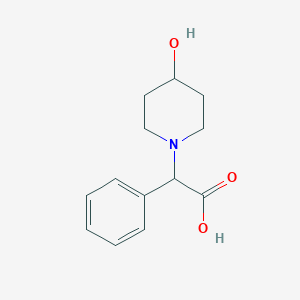
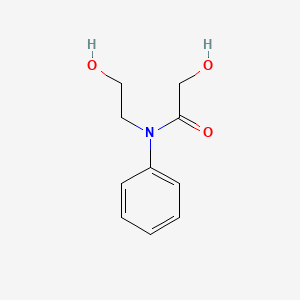
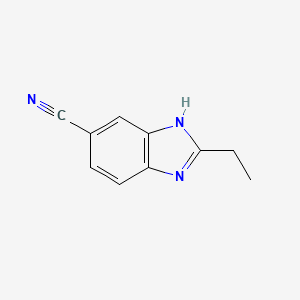
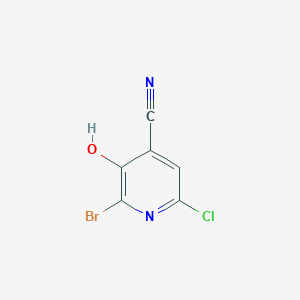
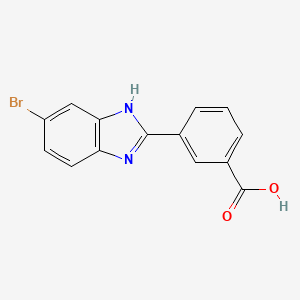
![7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B15238806.png)
![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)
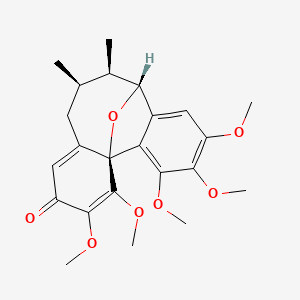
![1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B15238824.png)
![Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)
